molecular formula C9H6ClFO4 B14896742 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid

2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B14896742
M. Wt: 232.59 g/mol
InChI Key: ZJQIVLWGKNGYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C8H6ClFO4 It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid can be achieved through several steps. One common method involves the use of dimethyl terephthalate as the starting material. The synthetic route includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to handle larger quantities. The process involves the same synthetic steps but is optimized for efficiency and cost-effectiveness. For example, the use of a 1,000 L autoclave reactor and 10% Pd/C as a catalyst under nitrogen-purged conditions can significantly improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Esterification: The methoxycarbonyl group can participate in esterification reactions to form esters.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Hydrolysis: Aqueous acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 2-Chloro-4-fluoro-5-carboxybenzoic acid.

Scientific Research Applications

2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, as an intermediate in SGLT2 inhibitors, it helps in the regulation of glucose levels by inhibiting the sodium-glucose cotransporter 2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-(methoxycarbonyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and methoxycarbonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H6ClFO4

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-4-fluoro-5-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6ClFO4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13)

InChI Key

ZJQIVLWGKNGYSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.